

# Application Notes and Protocols for Triphenylbismuth Diacetate in Mild Reactions

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## Compound of Interest

Compound Name: Triphenylbismuth Diacetate

Cat. No.: B2386477

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**Triphenylbismuth diacetate**, an organobismuth reagent, has emerged as a valuable tool in organic synthesis, facilitating a range of chemical transformations under mild reaction conditions. Its stability, functional group tolerance, and unique reactivity make it an attractive choice for the construction of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. These application notes provide an overview of its uses, with a focus on copper-catalyzed arylation reactions, and offer detailed protocols for its implementation in the laboratory.

## Key Applications

**Triphenylbismuth diacetate** is predominantly utilized as an arylating agent in cross-coupling reactions. Under the catalysis of copper salts, it efficiently transfers a phenyl group to various nucleophiles. The mild nature of these reactions allows for the presence of sensitive functional groups, which is a significant advantage in the synthesis of complex molecules.

The primary applications include:

- **N-Arylation of Amines:** Formation of C-N bonds by the phenylation of primary and secondary amines, including aliphatic and aromatic amines, as well as amino acids and heterocycles.
- **O-Arylation of Alcohols and Phenols:** Synthesis of aryl ethers through the phenylation of a wide range of alcohols and phenols. This method is particularly useful for the preparation of

diaryl ethers.

- C-H Arylation: Direct functionalization of C-H bonds, offering a streamlined approach to the synthesis of biaryl compounds.

## Data Presentation

The following tables summarize the quantitative data for representative copper-catalyzed arylation reactions using **triphenylbismuth diacetate** under mild conditions.

**Table 1: Copper-Catalyzed N-Phenylation of Amines**

Entry	Amine Substrate	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Aniline	Cu(OAc) <sub>2</sub> (10)	CH <sub>2</sub> Cl <sub>2</sub>	RT	12	85
2	Benzylamine	Cu(OAc) <sub>2</sub> (10)	CH <sub>2</sub> Cl <sub>2</sub>	RT	12	78
3	Morpholine	Cu(OAc) <sub>2</sub> (10)	CH <sub>2</sub> Cl <sub>2</sub>	RT	12	92
4	5-Aminobenzimidazole[1]	Cu(OAc) <sub>2</sub> (10)	CH <sub>2</sub> Cl <sub>2</sub>	RT	-	34
5	5-Amino-1-methyl-indole[1]	Cu(OAc) <sub>2</sub> (10)	CH <sub>2</sub> Cl <sub>2</sub>	RT	-	77

**Table 2: Copper-Catalyzed O-Phenylation of Phenols and Alcohols**

Entry	Substrate	Catalyst (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Phenol	Cu(OAc) <sub>2</sub> (10)	CH <sub>2</sub> Cl <sub>2</sub>	RT	8	90
2	4-Methoxyphenol	Cu(OAc) <sub>2</sub> (10)	CH <sub>2</sub> Cl <sub>2</sub>	RT	8	88
3	4-Nitrophenol	Cu(OAc) <sub>2</sub> (10)	CH <sub>2</sub> Cl <sub>2</sub>	RT	10	75
4	Tyrosine derivative[2]	Cu(OAc) <sub>2</sub> (100)	CH <sub>2</sub> Cl <sub>2</sub>	50	16	85
5	Tertiary Alcohol[3][4]	Cu(OAc) <sub>2</sub> (1-15)	CH <sub>2</sub> Cl <sub>2</sub>	RT	3	up to 89

## Experimental Protocols

The following are detailed methodologies for key experiments involving **triphenylbismuth diacetate**.

### Protocol 1: General Procedure for Copper-Catalyzed N-Phenylation of Amines

This protocol describes a general method for the N-phenylation of a primary amine using **triphenylbismuth diacetate** and a catalytic amount of copper(II) acetate.

Materials:

- Amine (1.0 mmol)
- **Tripheylbismuth diacetate** (1.1 mmol, 1.1 equiv)
- Copper(II) acetate (0.1 mmol, 0.1 equiv)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous (10 mL)
- Saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware for work-up and purification

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), **triphenylbismuth diacetate** (1.1 mmol), and copper(II) acetate (0.1 mmol).
- Add anhydrous dichloromethane (10 mL) to the flask.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
- Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
- Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-phenylated amine.

## Protocol 2: General Procedure for Copper-Catalyzed O-Phenylation of Phenols

This protocol outlines a general method for the O-phenylation of a phenol using **triphenylbismuth diacetate** and a catalytic amount of copper(II) acetate.

Materials:

- Phenol (1.0 mmol)
- **Triphenylbismuth diacetate** (1.1 mmol, 1.1 equiv)
- Copper(II) acetate (0.1 mmol, 0.1 equiv)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous (10 mL)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware for work-up and purification

Procedure:

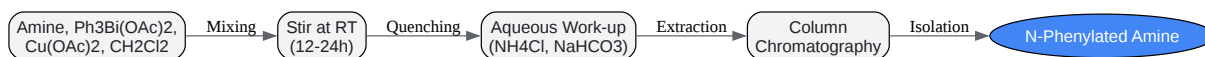
- In a dry round-bottom flask containing a magnetic stir bar, dissolve the phenol (1.0 mmol), **triphenylbismuth diacetate** (1.1 mmol), and copper(II) acetate (0.1 mmol) in anhydrous

dichloromethane (10 mL).

- Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, dilute the mixture with dichloromethane (20 mL).
- Wash the organic layer with 1 M HCl (2 x 15 mL), followed by a saturated aqueous solution of sodium bicarbonate (15 mL), and finally with brine (15 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
- The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the pure phenyl ether.

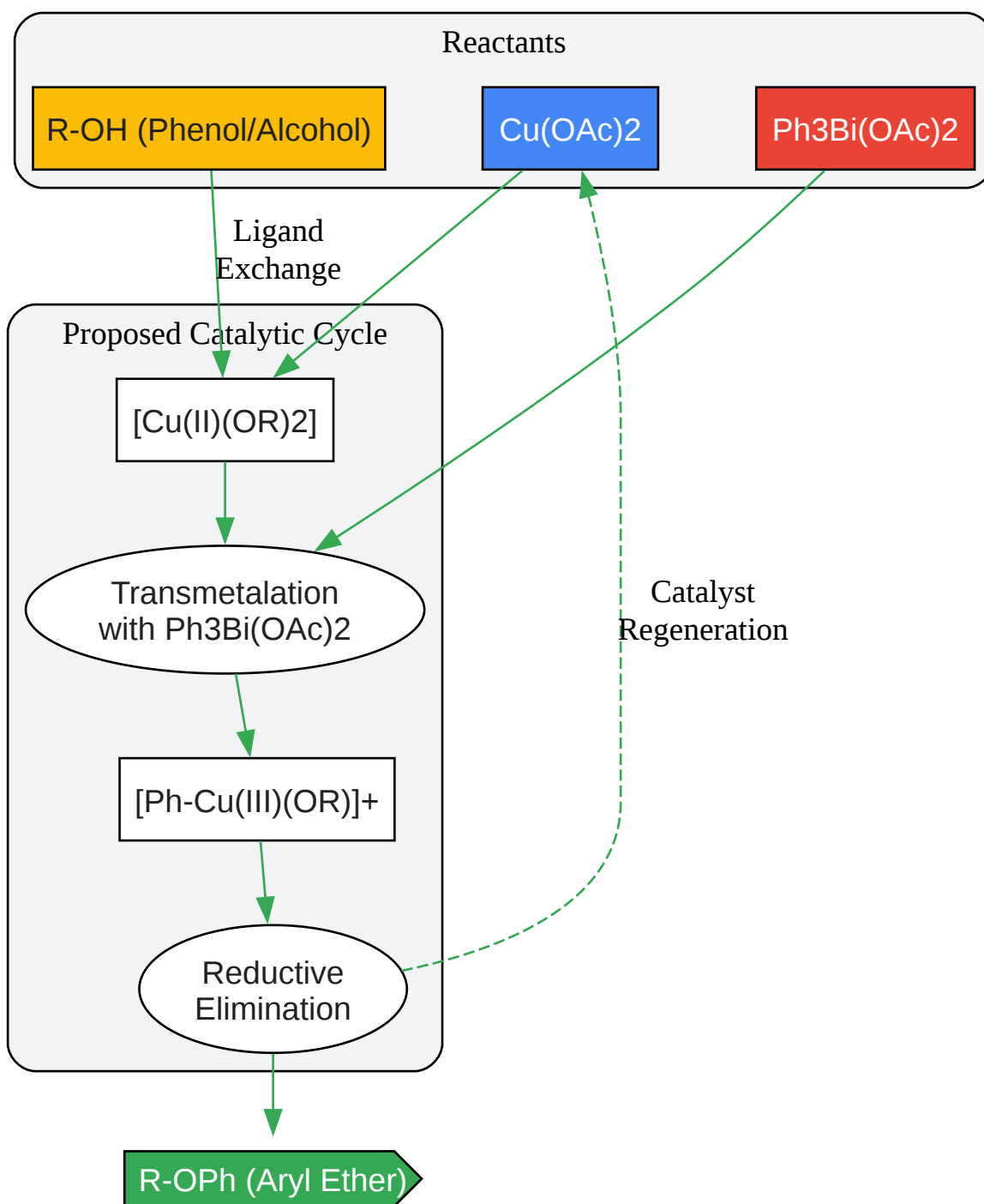
## Visualizations

The following diagrams illustrate the key processes and relationships in the application of **triphenylbismuth diacetate**.



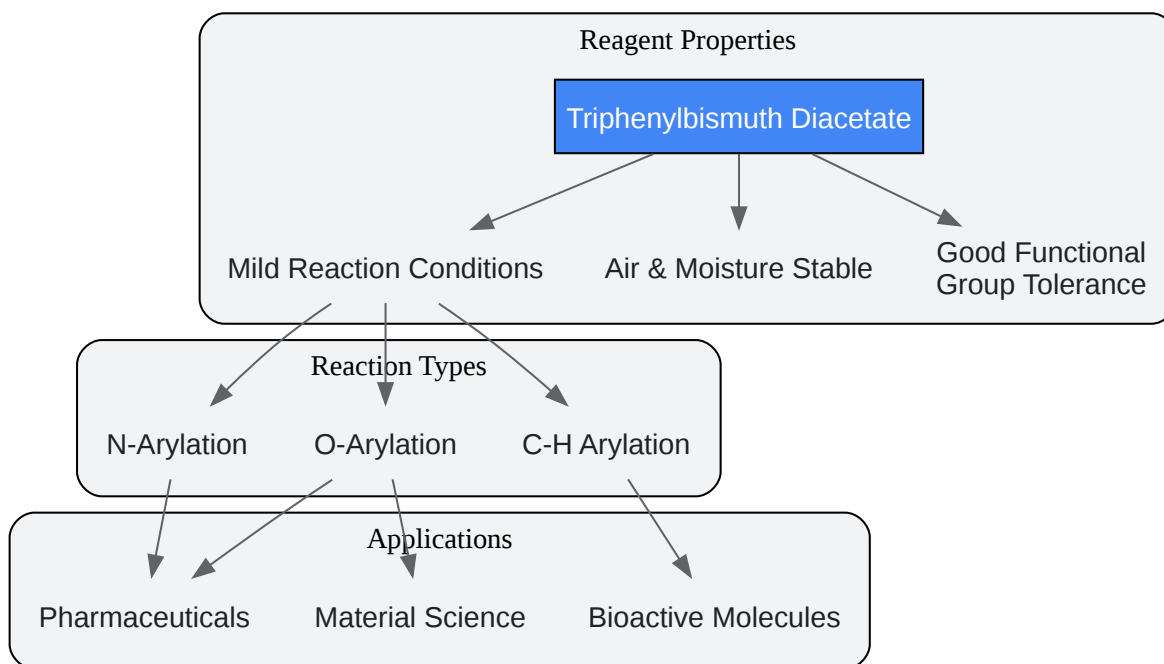
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Experimental workflow for N-arylation.



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Proposed catalytic cycle for O-arylation.



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Key features and applications of **Triphenylbismuth Diacetate**.

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